2-[1-(2-chlorobenzyl)-3-piperidyl][1,2,4]triazolo[1,5-c]quinazoline
Overview
Description
2-[1-(2-chlorobenzyl)-3-piperidyl][1,2,4]triazolo[1,5-c]quinazoline is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their significant biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazoline core fused with a triazole ring, which is further substituted with a 2-chlorobenzyl and a piperidyl group. This unique structure imparts various pharmacological properties to the compound.
Preparation Methods
The synthesis of 2-[1-(2-chlorobenzyl)-3-piperidyl][1,2,4]triazolo[1,5-c]quinazoline involves multiple steps, including the formation of the quinazoline core, the introduction of the triazole ring, and the subsequent substitution with the 2-chlorobenzyl and piperidyl groups. Common synthetic routes include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene to form the quinazoline core.
Microwave-assisted reaction: This method accelerates the reaction process and improves yield.
Metal-mediated reaction: Transition metals like palladium or copper are used as catalysts to facilitate the formation of the triazole ring.
Ultrasound-promoted reaction: This method enhances the reaction rate and efficiency.
Phase-transfer catalysis reaction: This involves the use of a phase-transfer catalyst to transfer one reactant from one phase into another where the reaction occurs.
Chemical Reactions Analysis
2-[1-(2-chlorobenzyl)-3-piperidyl][1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Scientific Research Applications
2-[1-(2-chlorobenzyl)-3-piperidyl][1,2,4]triazolo[1,5-c]quinazoline has been studied for various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of other complex molecules.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: The compound exhibits anticancer, anti-inflammatory, and analgesic properties.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[1-(2-chlorobenzyl)-3-piperidyl][1,2,4]triazolo[1,5-c]quinazoline involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
2-[1-(2-chlorobenzyl)-3-piperidyl][1,2,4]triazolo[1,5-c]quinazoline can be compared with other similar compounds, such as:
2-thio-[1,2,4]triazolo[1,5-c]quinazoline: This compound has a sulfur atom in place of the nitrogen atom in the triazole ring and exhibits different biological activities.
1,2,4-triazolo[4,3-c]quinazoline: This compound has a different fusion pattern of the triazole and quinazoline rings and shows distinct pharmacological properties.
2-hetaryl[1,2,4]triazolo[1,5-c]quinazoline: This compound has various heteroaryl groups attached to the triazole ring, leading to diverse biological activities.
These comparisons highlight the uniqueness of this compound in terms of its structure and pharmacological properties.
Properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]piperidin-3-yl]-[1,2,4]triazolo[1,5-c]quinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5/c22-18-9-3-1-6-15(18)12-26-11-5-7-16(13-26)20-24-21-17-8-2-4-10-19(17)23-14-27(21)25-20/h1-4,6,8-10,14,16H,5,7,11-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSCYXYUXQYNAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2Cl)C3=NN4C=NC5=CC=CC=C5C4=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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